molecular formula C6H7BrN2 B091577 2-Bromophenylhydrazine CAS No. 16732-66-4

2-Bromophenylhydrazine

Cat. No. B091577
Key on ui cas rn: 16732-66-4
M. Wt: 187.04 g/mol
InChI Key: ZWMQVBSLMQSMDH-UHFFFAOYSA-N
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Patent
US08686022B2

Procedure details

15 g 2-bromophenylhydrazine hydrochloride are suspended in 400 ml of toluene and combined with 240 ml of 1 N sodium hydroxide solution. The mixture is stirred for 1 hour and the phases are separated. The organic phase is dried on magnesium sulphate and the solvents are eliminated in vacuo. The crude product thus obtained is further reacted directly.
Name
2-bromophenylhydrazine hydrochloride
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
240 mL
Type
reactant
Reaction Step Two
Quantity
400 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl.[Br:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[NH:9][NH2:10].[OH-].[Na+]>C1(C)C=CC=CC=1>[Br:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[NH:9][NH2:10] |f:0.1,2.3|

Inputs

Step One
Name
2-bromophenylhydrazine hydrochloride
Quantity
15 g
Type
reactant
Smiles
Cl.BrC1=C(C=CC=C1)NN
Step Two
Name
Quantity
240 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
400 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Stirring
Type
CUSTOM
Details
The mixture is stirred for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the phases are separated
CUSTOM
Type
CUSTOM
Details
The organic phase is dried on magnesium sulphate

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC1=C(C=CC=C1)NN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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